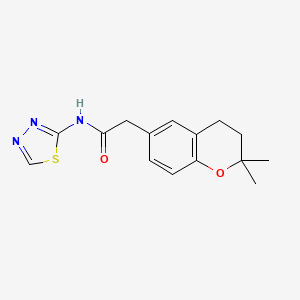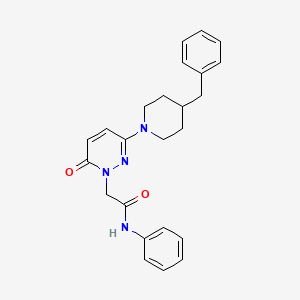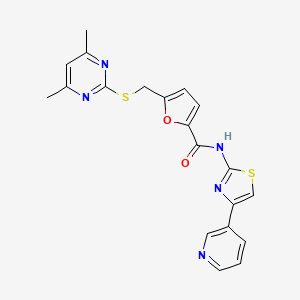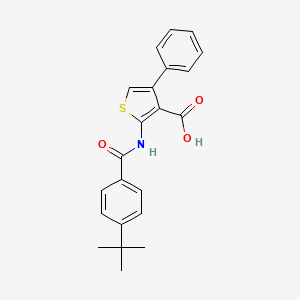![molecular formula C25H19N5O4S B12162920 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12162920.png)
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(4-メトキシフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドは、科学研究の様々な分野で注目を集めている複雑な有機化合物です。この化合物は、キナゾリノン部分、メトキシフェニル基、インドール誘導体を含む独特の構造が特徴です。
準備方法
合成経路と反応条件
2-{[3-(4-メトキシフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドの合成は、通常、多段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
キナゾリノンコアの形成: キナゾリノンコアは、アントラニル酸と適切なアルデヒドを縮合させた後、環化することにより合成できます。
メトキシフェニル基の導入: メトキシフェニル基は、求電子置換反応によって導入されます。
インドール誘導体の形成: インドール誘導体は、フィッシャーインドール合成または他の適切な方法によって別途合成されます。
カップリング反応: 最終的な化合物は、適切なカップリング剤と条件を使用して、キナゾリノン誘導体とインドール誘導体をカップリングすることにより得られます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために、上記の合成経路の最適化が伴う場合があります。これには、ハイスループット合成技術、連続フロー反応器、クロマトグラフィーや結晶化などの高度な精製方法の使用が含まれます。
化学反応の分析
反応の種類
2-{[3-(4-メトキシフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドは、次のものを含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
置換: 求核置換反応と求電子置換反応は、使用される試薬と条件に応じて、分子の異なる位置で起こりえます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤、アシル化剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化により、追加の酸素官能基を持つキナゾリノン誘導体が生成される場合があり、還元により、キナゾリノンまたはインドール部分の還元形が生成される場合があります。
科学研究への応用
2-{[3-(4-メトキシフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドは、いくつかの科学研究に応用されています。
医薬品化学: この化合物は、その独特の構造特徴により、抗癌剤、抗菌剤、抗炎症剤としての可能性について研究されています。
生物学的研究: 様々な細胞経路や分子標的への影響を研究するために、生物学的アッセイで使用されます。
化学研究: この化合物は、複雑な有機反応やメカニズムを研究するためのモデル分子として役立ちます。
産業応用: 新規材料の開発や他の複雑な有機化合物の前駆体として使用される可能性があります。
科学的研究の応用
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a model molecule for studying complex organic reactions and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
作用機序
2-{[3-(4-メトキシフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、特定の酵素や受容体を阻害し、その観察された生物学的効果につながる可能性があります。たとえば、細胞増殖に関与するDNAやタンパク質と相互作用し、その抗癌活性の可能性につながる可能性があります。
類似の化合物との比較
類似の化合物
- 2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジド
- 2-{[3-(4-メチルフェニル)-4-オキソ-3,4,5,6,7,8-ヘキサヒドロ1ベンゾチエノ[2,3-d]ピリミジン-2-イル]スルファニル}-N'-(フェニルアセチル)アセトヒドラジド
独自性
2-{[3-(4-メトキシフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドの独自性は、その構造的特徴の特定の組み合わせにあります。これは、異なる化学反応性と生物活性をもたらします。そのキナゾリノンとインドール部分は、メトキシフェニル基とともに、様々な科学研究に応用可能な汎用性の高い化合物としての可能性に貢献しています。
類似化合物との比較
Similar Compounds
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N’-(phenylacetyl)acetohydrazide
Uniqueness
The uniqueness of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its quinazolinone and indole moieties, along with the methoxyphenyl group, contribute to its potential as a versatile compound in various scientific research applications.
特性
分子式 |
C25H19N5O4S |
|---|---|
分子量 |
485.5 g/mol |
IUPAC名 |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H19N5O4S/c1-34-16-12-10-15(11-13-16)30-24(33)18-7-3-5-9-20(18)27-25(30)35-14-21(31)28-29-22-17-6-2-4-8-19(17)26-23(22)32/h2-13,26,32H,14H2,1H3 |
InChIキー |
GGIRAPZUFJKVPE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12162856.png)
![1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-metho xybenzene](/img/structure/B12162864.png)
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12162874.png)

![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162899.png)
![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12162907.png)
![N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12162911.png)
methanone](/img/structure/B12162915.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12162931.png)
![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)
![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12162944.png)
